Molecular Properties Comparison: 5-(2-Fluoro-4-methoxyphenyl)pyrimidin-2-ol vs. 4-(4-Methoxyphenyl)pyrimidin-2-ol
A direct comparison of molecular properties between the target compound and 4-(4-methoxyphenyl)pyrimidin-2-ol (CAS 674810-96-9), a structurally related pyrimidin-2-ol analog lacking the fluorine substituent, reveals notable differences. The target compound incorporates a 2-fluoro-4-methoxyphenyl group at the 5-position, whereas the comparator bears a 4-methoxyphenyl group at the 4-position [1]. The fluorine atom in the target compound introduces enhanced electronegativity and metabolic stability characteristics relevant to drug-like properties [2].
| Evidence Dimension | Molecular Weight and Substitution Pattern |
|---|---|
| Target Compound Data | MW 220.20 g/mol; 2-fluoro-4-methoxyphenyl at 5-position; C₁₁H₉FN₂O₂; PSA 55.24 Ų; LogP 1.9969 |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)pyrimidin-2-ol: MW 202.21 g/mol; 4-methoxyphenyl at 4-position; C₁₁H₁₀N₂O₂ |
| Quantified Difference | ΔMW = +18 g/mol; presence of fluorine atom; ΔPSA and ΔLogP not directly comparable due to different positional substitution |
| Conditions | Computed molecular properties from PubChem and Chemsrc database entries |
Why This Matters
The presence of fluorine in the target compound provides distinct physicochemical properties compared to non-fluorinated analogs, which may influence membrane permeability, metabolic stability, and binding interactions in biological assays.
- [1] Chemsrc. 5-(2-Fluoro-4-methoxyphenyl)-1H-pyrimidin-2-one (CAS 1111108-21-4) and 4-(4-Methoxyphenyl)pyrimidin-2-ol (CAS 674810-96-9). Accessed April 2026. View Source
- [2] Nayak S, et al. Design, synthesis, and biological evaluation of 2-amino-4-(2-fluoro-4-methoxyphenyl)-6-substituted phenylpyrimidine derivatives as anticancer agents. PLoS ONE. 2025. View Source
